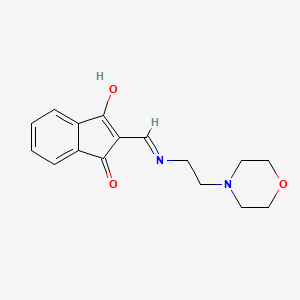

![molecular formula C20H21N3O5S B2418228 N-(4-(吗啉-4-羰基)-4,5,6,7-四氢苯并[d]噻唑-2-基)苯并[d][1,3]二氧杂环戊烯-5-甲酰胺 CAS No. 941926-07-4](/img/structure/B2418228.png)

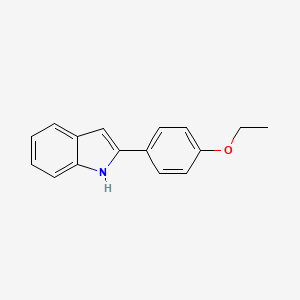

N-(4-(吗啉-4-羰基)-4,5,6,7-四氢苯并[d]噻唑-2-基)苯并[d][1,3]二氧杂环戊烯-5-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(4-(morpholine-4-carbonyl)-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide is an organic compound known for its significant applications in various scientific fields. This compound combines structural motifs of morpholine, benzo[d]thiazole, and dioxole, suggesting potential bioactivity and diverse chemical reactivity.

科学研究应用

Chemistry

Catalysts: : Used as a ligand in metal-catalyzed reactions.

Synthetic Intermediate: : Intermediate in the synthesis of complex organic molecules.

Biology

Enzyme Inhibition: : Acts as an inhibitor for specific enzymes involved in metabolic pathways.

Signal Transduction Modulation: : Influences cellular signal transduction mechanisms.

Medicine

Anticancer Agent: : Potential use in cancer therapy due to its bioactivity.

Anti-inflammatory: : Demonstrates anti-inflammatory properties in preliminary studies.

Industry

Polymer Additive: : Used as an additive in polymer manufacturing.

Material Science: : Component in the synthesis of high-performance materials.

作用机制

Target of Action

Compounds with a thiazole ring, which is present in this compound, have been found to exhibit a wide range of biological activities . These activities include antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Mode of Action

It is suggested that the compound may prevent the commencement of protein synthesis at later stages . This could potentially contribute to its antimicrobial activity, as it could inhibit the growth and proliferation of bacteria .

Biochemical Pathways

Given the wide range of biological activities associated with thiazole derivatives , it is likely that this compound interacts with multiple biochemical pathways.

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could potentially influence the bioavailability of the compound.

Result of Action

It is suggested that the compound has the ability to suppress the growth of different strains of bacteria . This could potentially be due to its suggested ability to prevent the commencement of protein synthesis at later stages .

生化分析

Biochemical Properties

The compound interacts with various biomolecules, contributing to its diverse biological activities . It has shown promising in-vitro antibacterial, antifungal, and antioxidant activities . The compound’s structure was established using spectroscopic techniques such as FTIR, 13C NMR, 1H NMR, Mass, etc .

Cellular Effects

The compound has shown to have effects on various types of cells and cellular processes . It has displayed multi-target inhibitory action against different microbial, making it a possible choice as a single drug for the cater of multiple ailments .

Molecular Mechanism

It is known that it exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It has been observed that the compound has shown comparable antibacterial activity by displaying similar MIC values as the reference standard used .

Metabolic Pathways

It is known that it interacts with various enzymes or cofactors .

Transport and Distribution

It is known that it interacts with various transporters or binding proteins .

Subcellular Localization

It is known that it may include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

准备方法

Synthetic Routes and Reaction Conditions

One common synthetic route to obtain N-(4-(morpholine-4-carbonyl)-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide involves the following steps:

Starting Material Preparation: : Synthesis begins with the preparation of 4,5,6,7-tetrahydrobenzo[d]thiazole and benzo[d][1,3]dioxole derivatives.

Coupling Reaction: : The benzo[d][1,3]dioxole derivative is reacted with a suitable acid chloride to form the carboxamide intermediate.

Final Coupling with Morpholine: : The intermediate is then coupled with morpholine-4-carbonyl chloride under controlled conditions to obtain the final product.

Industrial Production Methods

In an industrial setting, the production involves:

Large Scale Synthesis: : Utilizing batch reactors for the initial reactions.

Catalysis: : Employing catalysts to enhance reaction efficiency.

Purification: : Employing advanced purification techniques like recrystallization and column chromatography to ensure high purity.

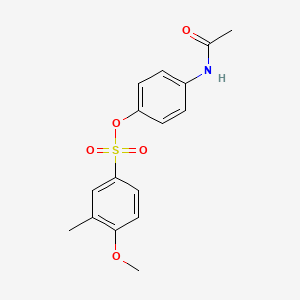

化学反应分析

Types of Reactions

Oxidation: : Undergoes oxidation to form corresponding sulfoxides or sulfones.

Reduction: : Reduction reactions can lead to the cleavage of the carboxamide bond.

Substitution: : Nucleophilic substitution reactions on the morpholine ring and aromatic substitution on the benzodioxole ring.

Common Reagents and Conditions

Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.

Reducing Agents: : Sodium borohydride, lithium aluminum hydride.

Nucleophiles: : Various alkoxides, amines.

Major Products

Oxidation: : Formation of sulfoxides and sulfones.

Reduction: : Amine derivatives.

Substitution: : Substituted morpholine or benzodioxole compounds.

相似化合物的比较

Similar Compounds

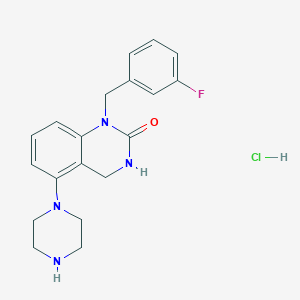

Benzo[d]thiazole Derivatives: : These compounds share structural similarity but differ in their substituent groups.

Morpholine-containing Compounds: : Compounds that have the morpholine structure but lack the benzo[d][1,3]dioxole moiety.

Uniqueness

The unique combination of morpholine, benzo[d]thiazole, and dioxole moieties in one molecule provides a distinct pharmacological profile.

Enhanced bioactivity and chemical versatility compared to simpler analogs.

List of Similar Compounds

N-(4-(morpholine-4-carbonyl)-benzo[d]thiazol-2-yl)benzamide: : Lacks the dioxole ring.

4-(Morpholine-4-carbonyl)-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzoic acid: : Carboxylic acid derivative without the dioxole structure.

This compound's unique structure and diverse reactivity make it a valuable asset in multiple fields, ranging from medicinal chemistry to industrial applications. Hope this was useful for you!

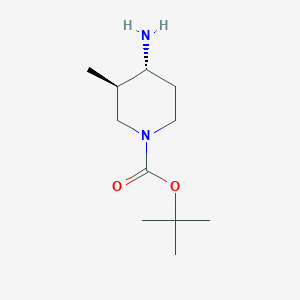

属性

IUPAC Name |

N-[4-(morpholine-4-carbonyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl]-1,3-benzodioxole-5-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O5S/c24-18(12-4-5-14-15(10-12)28-11-27-14)22-20-21-17-13(2-1-3-16(17)29-20)19(25)23-6-8-26-9-7-23/h4-5,10,13H,1-3,6-9,11H2,(H,21,22,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTDWVKXXJKYZAH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=C(C1)SC(=N2)NC(=O)C3=CC4=C(C=C3)OCO4)C(=O)N5CCOCC5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-chloro-5H,6H,7H-pyrimido[4,5-b][1,4]thiazin-6-one](/img/structure/B2418153.png)

![N-(2,5-dimethoxyphenyl)-2-{1'H-spiro[cycloheptane-1,2'-quinazoline]sulfanyl}acetamide](/img/structure/B2418154.png)

![7-(2,4-dichlorobenzyl)-8-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2418155.png)

![2-{[1-ethyl-3-methyl-7-oxo-6-(2-phenylethyl)-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2418159.png)

![Methyl N-[(1-methylpyrrolidin-3-yl)methyl]carbamate](/img/structure/B2418160.png)

![4-Bromo-2-({[1-(4-fluorophenyl)ethyl]amino}methyl)phenol](/img/structure/B2418162.png)

![Ethyl 4-oxo-5-pivalamido-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2418166.png)